Magnesium;hydrogen carbonate;hydroxide

Description

Magnesium hydrogen carbonate hydroxide, often referred to as magnesium carbonate hydroxide hydrate, is a complex inorganic compound with the approximate formula (MgCO₃)₄·Mg(OH)₂·5H₂O . It is synthesized through the reaction of magnesium salts with carbonate and hydroxide ions under controlled conditions. This compound is recognized for its white, powdery appearance and is classified as Generally Recognized As Safe (GRAS) by regulatory bodies for use in food and pharmaceuticals .

Key properties include:

- Solubility: Poor water solubility due to the incorporation of hydroxide ions, which stabilize the structure .

- Thermal Stability: Decomposes upon heating, releasing CO₂ and H₂O, with irreversible structural collapse above 450°C .

- Applications: Widely used as an antacid, laxative, and in flame-retardant formulations .

Properties

Molecular Formula |

CH2MgO4 |

|---|---|

Molecular Weight |

102.33 g/mol |

IUPAC Name |

magnesium;hydrogen carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |

InChI Key |

OUHCLAKJJGMPSW-UHFFFAOYSA-L |

Canonical SMILES |

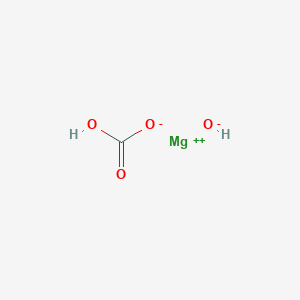

C(=O)(O)[O-].[OH-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Urea hydrolyzes in water to form ammonium carbamate, which decomposes into and . These gases dissolve to generate bicarbonate () and ammonium () ions, reacting with from dissolved :

Optimized Parameters

Petal-like particles form under these conditions due to anisotropic growth along the axis, with surface areas exceeding 80 m²/g.

Carbonation of Magnesium Hydroxide

Direct carbonation of suspensions with gas is a scalable alternative. The reaction proceeds in two stages:

Yield Comparison

| Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 25 | 72 | 88 |

| 3 | 40 | 89 | 93 |

| 5 | 50 | 94 | 97 |

Higher pressures favor bicarbonate stability, but exceeding 5 bar risks equipment corrosion.

Comparative Analysis of Methods

| Method | Scalability | Energy Cost (kWh/kg) | Purity (%) | Morphology |

|---|---|---|---|---|

| Hydrothermal | High | 8.2 | 95–98 | Petal-like |

| Carbonation | Moderate | 5.1 | 88–97 | Irregular granules |

| High-pressure | Low | 42.5 | 99+ | Microcrystalline |

Hydrothermal synthesis balances cost and quality, whereas high-pressure routes remain experimental.

Industrial Applications and Recommendations

Basic magnesium carbonate’s role as a food additive (E 504) and flame retardant drives demand for high-purity batches. For pharmaceutical grades (>99%), multi-step carbonation with recycling is advised . Future research should explore urea-free hydrothermal systems to reduce nitrogen waste.

Chemical Reactions Analysis

Reaction with Acids

Magnesium hydrogen carbonate hydroxide reacts vigorously with dilute acids, producing magnesium salts, carbon dioxide, and water. The effervescence observed is due to release.

Example Reaction with Hydrochloric Acid:

Key Observations:

-

Complete dissolution occurs in weak acids like acetic acid .

-

Reaction kinetics are temperature-dependent, accelerating under heated conditions .

Thermal Decomposition

Heating the compound above 700°C results in decomposition into magnesium oxide () and carbon dioxide:

Experimental Data:

| Property | Value | Source |

|---|---|---|

| Decomposition Onset | 300°C (gradual mass loss) | |

| Complete Decomposition | 700°C (yields MgO) |

Interaction with Carbon Dioxide

In aqueous environments containing dissolved , the compound exhibits increased solubility due to the formation of soluble magnesium bicarbonate:

Solubility Profile:

| Medium | Solubility (g/100 mL) | Conditions |

|---|---|---|

| -free water | 0.03 | 25°C, pH 8–9 |

| -rich water | 0.12 | 25°C, pH 5–6 |

Reaction with Strong Bases

The hydroxide component reacts with excess hydroxide ions () to form insoluble magnesium hydroxide precipitates:

Precipitation Behavior:

Stability in Aqueous Solutions

The compound undergoes hydrolysis in water, maintaining a slightly alkaline pH (~8–9) due to the equilibrium:

Hydrolysis Constants:

| Parameter | Value | Method |

|---|---|---|

| (Solubility Product) | ICP Analysis |

Industrial and Environmental Relevance

Scientific Research Applications

Pharmaceutical Applications

Magnesium hydrogen carbonate hydroxide serves as an excipient in pharmaceutical formulations. Its porous structure enhances the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Case Study: Enhanced Drug Release

A study demonstrated that magnesium hydrogen carbonate hydroxide could significantly improve the dissolution rate of low-solubility drugs. The porous nature of this compound allows for better interaction with gastric fluids, facilitating faster absorption in the digestive system. This property makes it particularly useful for formulating effervescent tablets and other rapid-release dosage forms .

| Property | Value |

|---|---|

| Solubility in Water | Moderate |

| Surface Area | High (porous structure) |

| Application | Excipient in drug formulations |

Agricultural Applications

In agriculture, magnesium hydrogen carbonate hydroxide is used as a foliar spray to enhance photosynthetic activity in plants.

Case Study: Photosynthesis Stimulation

Research indicates that applying a dilute aqueous solution of magnesium hydrogen carbonate hydroxide can restore and enhance photosynthetic activity in chlorophyllous plants. The application method involves spraying the solution onto the foliage, which helps combat magnesium deficiencies and promotes growth .

| Application Method | Concentration |

|---|---|

| Aqueous Foliar Spray | 20 g/L to 80 g/L |

| Trace Elements Added | Manganese, Copper, Zinc |

Food Industry Applications

Magnesium hydrogen carbonate hydroxide is utilized as an anticaking agent and food additive. It helps maintain the free flow of powdered substances such as table salt and dry mixes.

Case Study: Food Additive E504

As an approved food additive (E504), magnesium hydrogen carbonate hydroxide is used to prevent clumping in powdered foods. Its non-toxic nature makes it suitable for various food products, including dairy and processed foods .

| Food Application | Function |

|---|---|

| Table Salt | Anticaking agent |

| Dry Mixes | Prevents clumping |

Material Science Applications

In materials science, magnesium hydrogen carbonate hydroxide is employed as a filler and reinforcing agent in polymers and rubber compounds.

Case Study: Polymeric Composites

The use of magnesium hydrogen carbonate hydroxide as a filler in polymer blends has been shown to enhance mechanical properties while maintaining low toxicity levels. It acts as a flame retardant and smoke suppressant in various plastic formulations .

| Material Type | Application |

|---|---|

| Plastics | Filler and flame retardant |

| Rubber | Reinforcing agent |

Mechanism of Action

The mechanism of action of magnesium;hydrogen carbonate;hydroxide involves its ability to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance by reacting with excess hydrogen ions to form water and carbon dioxide. This buffering action is crucial in maintaining the stability of biological systems .

Comparison with Similar Compounds

Comparison :

- Magnesium hydrogen carbonate hydroxide exhibits lower solubility than Mg(OH)₂ due to its carbonate-hydroxide hybrid structure .

- Mg(OH)₂ is more thermally stable below 300°C, whereas magnesium carbonate hydroxide begins decomposing at lower temperatures but retains structural integrity up to 450°C .

Magnesium Carbonate (MgCO₃)

Chemical Composition : MgCO₃, a pure carbonate.

Properties :

Comparison :

- Magnesium hydrogen carbonate hydroxide incorporates hydroxide ions , enhancing kinetic stability against crystallization compared to pure MgCO₃ .

- MgCO₃ has higher thermal decomposition temperatures but lacks the buffering capacity of the hydroxide-containing variant .

Magnesium Oxide (MgO)

Chemical Composition : MgO, a metal oxide.

Properties :

Comparison :

- MgO is more basic and reactive than magnesium hydrogen carbonate hydroxide, which neutralizes acids more gradually due to its carbonate-hydroxide matrix .

- Unlike MgO, magnesium carbonate hydroxide retains hydrated species, making it suitable for controlled-release pharmaceuticals .

Aluminum Magnesium Hydroxide (e.g., Hydrotalcite)

Chemical Composition : Mg₆Al₂CO₃(OH)₁₆·4H₂O, a layered double hydroxide .

Properties :

Comparison :

- Magnesium hydrogen carbonate hydroxide lacks aluminum, reducing its ion-exchange capacity but improving biocompatibility for medical uses .

- Both compounds exhibit reversible hydration, but hydrotalcite’s layered structure enables unique catalytic applications .

Data Tables

Table 1: Key Properties of Magnesium Compounds

| Compound | Formula | Solubility (g/100 mL) | Decomposition Temp. (°C) | Key Applications |

|---|---|---|---|---|

| Magnesium Hydrogen Carbonate Hydroxide | (MgCO₃)₄·Mg(OH)₂·5H₂O | 0.008 | 450 | Antacids, flame retardants |

| Magnesium Hydroxide | Mg(OH)₂ | 0.012 | 350 | Pharmaceuticals, water treatment |

| Magnesium Carbonate | MgCO₃ | 0.01 | 540 | Food additives, supplements |

| Magnesium Oxide | MgO | Insoluble | 2800 | Refractories, soil amendment |

| Aluminum Magnesium Hydroxide | Mg₆Al₂CO₃(OH)₁₆·4H₂O | 0.005 | 450 | Catalysts, ion exchangers |

*Sources: *

Table 2: Industrial Use Cases

Research Findings and Contradictions

- Hydroxide Incorporation : Evidence suggests hydroxide ions in magnesium carbonates (e.g., ACC/ACMC) enhance kinetic stability, but this may depend on synthesis conditions .

- Thermal Behavior : Magnesium hydrogen carbonate hydroxide and hydrotalcite share similar decomposition profiles, though the latter’s layered structure enables reversible dehydration .

- Contradictions : The role of hydroxide in magnesium carbonates is debated; some studies attribute stability to synthesis pH, while others highlight intrinsic material properties .

Biological Activity

Magnesium hydrogen carbonate hydroxide, often represented as Mg(HCO₃)₂·Mg(OH)₂, is a compound that has garnered attention in various fields due to its biological activity. This article explores the compound's biological significance, mechanisms of action, and potential applications, supported by case studies and relevant research findings.

Overview of Magnesium Compounds

Magnesium is an essential mineral involved in numerous biological processes. It serves as a cofactor for over 600 enzymes, playing crucial roles in energy production, protein synthesis, and cellular signaling. Magnesium hydrogen carbonate and its hydroxide form contribute to these processes through various mechanisms.

Mechanisms of Biological Activity

- Enzymatic Cofactor : Magnesium ions (Mg²⁺) are vital for the activity of many enzymes, particularly those involved in ATP synthesis. The binding of Mg²⁺ to ATP is necessary for its biological activity, facilitating energy transfer within cells .

- pH Regulation : Magnesium compounds can influence pH levels in biological systems. For instance, the addition of magnesium hydroxide to wastewater has been shown to increase alkalinity and reduce dissolved CO₂ concentrations, which may have implications for carbon capture technologies and environmental sustainability .

- Photosynthesis Enhancement : Research indicates that magnesium hydrogen carbonate can enhance the photosynthetic process in plants. A study demonstrated that foliar application of this compound significantly improved chlorophyll content and photosynthetic efficiency in treated plants compared to controls .

1. Wastewater Treatment

A study conducted on the addition of magnesium hydroxide to treated wastewater showed significant reductions in aqueous CO₂ levels. Laboratory experiments revealed that increasing concentrations of magnesium hydroxide led to a marked increase in total alkalinity (TA) and pH levels, indicating its potential utility in mitigating ocean acidification .

- Experimental Setup :

- Various concentrations of magnesium hydroxide were added to wastewater.

- Measurements included pH, TA, and dissolved CO₂ levels.

| Concentration (v/v) | Initial pH | Final pH | TA Increase (μmol/kg) |

|---|---|---|---|

| 0.01% | 9.26 | 9.46 | 560 |

| 0.1% | 9.26 | 10.46 | 943 |

2. Agricultural Applications

In agricultural studies, magnesium hydrogen carbonate was applied as a foliar spray on various crops. Results showed enhanced photosynthetic activity and increased yields:

- Crops Tested : Maize and potatoes.

- Application Rate : Approximately 3 kg Mg/ha.

- Yield Improvement : Up to 4.2% increase compared to untreated controls.

| Crop | Control Yield (kg/ha) | Treated Yield (kg/ha) | Yield Increase (%) |

|---|---|---|---|

| Maize | 800 | 840 | 5 |

| Potatoes | 700 | 730 | 4.2 |

Health Implications

Magnesium plays a pivotal role in human health, influencing cardiovascular function and neuromuscular transmission. Low magnesium levels have been associated with several health issues, including hypertension and metabolic disorders . The bioavailability of magnesium from compounds like magnesium hydrogen carbonate makes it an attractive option for dietary supplementation.

Q & A

Q. What protocols ensure accurate quantification of Mg²⁺ in mixed hydroxide-carbonate systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.